![molecular formula C20H19Cl3N2O2 B289283 2,4-dichloro-N-{4-chloro-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B289283.png)
2,4-dichloro-N-{4-chloro-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{4-chloro-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Wirkmechanismus
TAK-659 works by inhibiting the activity of certain kinases that play a critical role in the development and progression of various diseases. This compound specifically targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the regulation of immune response and cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, TAK-659 has been shown to have a favorable safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its potent inhibitory activity against BTK and ITK, which makes it a valuable tool for studying the role of these kinases in disease development. However, the limitations of using TAK-659 in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential direction is to explore the therapeutic potential of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to investigate the safety and efficacy of TAK-659 in clinical trials and to identify the optimal dosage and treatment regimen for different diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 and to identify new targets for kinase inhibition.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-2-aminophenyl carbamate to produce 2,4-dichloro-N-{4-chloro-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Eigenschaften
Molekularformel |
C20H19Cl3N2O2 |
|---|---|
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
2,4-dichloro-N-[4-chloro-2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-6-8-25(9-7-12)20(27)16-10-13(21)3-5-18(16)24-19(26)15-4-2-14(22)11-17(15)23/h2-5,10-12H,6-9H2,1H3,(H,24,26) |
InChI-Schlüssel |
NCFVLJBQXSXZIE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
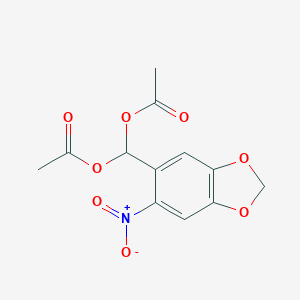
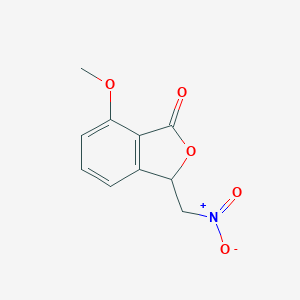
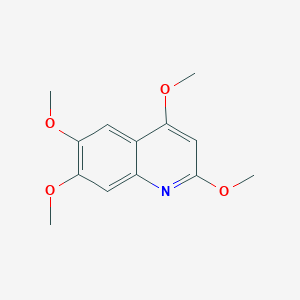
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)
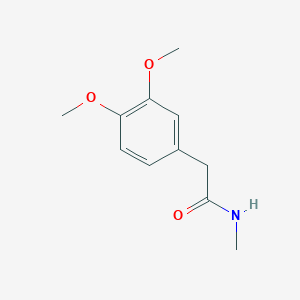
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
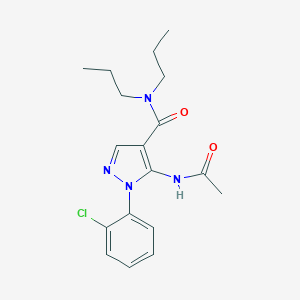
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)